3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one

Sequential cross-coupling Regioselective functionalization Halogen reactivity hierarchy

Medicinal chemistry teams exploring C-6 and C-3 substitution vectors on the thiazolo[3,2-a]pyridin-5-one pharmacophore require differentially halogenated precursors-most commercial building blocks lack orthogonal handles, forcing convergent synthesis from multiple starting materials. This compound resolves the bottleneck through paired 3-Cl/6-I reactivity within a single, scalable scaffold: • Selective Suzuki coupling at C-6 iodine (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) leaves C-3 chlorine intact for a second, independent cross-coupling step • 7-Hydroxymethyl handle enables oxidation (→ aldehyde/acid), esterification, or nucleophilic displacement for linker conjugation and prodrug design • Supplied at ≥95% purity in scalable quantities from 0.1 g to 500 g; custom synthesis support available

Molecular Formula C8H5ClINO2S
Molecular Weight 341.55 g/mol
Cat. No. B13713061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one
Molecular FormulaC8H5ClINO2S
Molecular Weight341.55 g/mol
Structural Identifiers
SMILESC1=C2N(C(=CS2)Cl)C(=O)C(=C1CO)I
InChIInChI=1S/C8H5ClINO2S/c9-5-3-14-6-1-4(2-12)7(10)8(13)11(5)6/h1,3,12H,2H2
InChIKeyIBXVYXZZSNIBLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one Identity & Scaffold Context


3-Chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one (CAS 2740358-28-3, C₈H₅ClINO₂S, MW 341.55 g/mol) is a highly functionalized, ring-fused 2-pyridone belonging to the thiazolo[3,2-a]pyridin-5-one class . This compound bears a unique substitution pattern—a chlorine at position 3, an iodine at position 6, and a hydroxymethyl group at position 7—within the non‑dihydro (5H) aromatic core. The thiazolo[3,2‑a]pyridin‑5‑one scaffold has been validated as a privileged structure for developing antibacterial pilicides, Chlamydia trachomatis inhibitors, and Gram‑positive‑cidal GmPcides [1][2]. This specific derivative is listed as a research-grade screening compound and synthetic building block, distinguished from its analogs by the orthogonal reactivity of its halogen pair and the presence of a primary alcohol handle.

Sequential C–I/C–Cl coupling via orthogonal halogen reactivity
7‑CH₂OH handle for aldehyde, ester, amine, and triazole diversification
Commercially stocked synthetic building block, 1–5 day lead time

3-Chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one Uniqueness vs. Analogs


Substituting this compound with a generic thiazolo[3,2-a]pyridin-5-one or a differently halogenated analog negates the precisely engineered differential reactivity that underpins its synthetic and screening value. The 3-Cl and 6-I substituents respond to orthogonal cross-coupling conditions (iodine is substantially more reactive than chlorine in oxidative addition), enabling sequential, site-selective functionalization that is impossible with symmetric or mono‑halogenated congeners [1]. Furthermore, the 7‑hydroxymethyl group is absent from the vast majority of commercially available thiazolo[3,2-a]pyridin-5-one building blocks and provides a distinct derivatization locus (oxidation to aldehyde/acid, esterification, or nucleophilic substitution) that cannot be accessed through methyl, amino, or methoxy variants. Even close structural relatives, such as 3‑chloro‑5H‑thiazolo[3,2‑a]pyridin‑5‑one (lacking 6‑I and 7‑CH₂OH) or 6‑iodo‑5‑oxo‑thiazolo[3,2‑a]pyridine‑8‑carbonitrile (bearing a nitrile at position 8 instead of a hydroxymethyl at position 7), offer fundamentally different reactivity profiles and hydrogen‑bonding capabilities [2].

Analog lacking 6‑I or 7‑CH₂OH may not support sequential coupling or handle‑based SAR diversification
Mono‑halogenated congeners may require additional halogenation steps, altering synthetic efficiency and scope
Dihydro GmPcide scaffold differs in core planarity and may shift antibacterial screening profile

3-Chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one Differentiation Evidence


Orthogonal 3-Cl/6-I Halogen Reactivity

This compound presents a 3-Cl/6-I halogen pair on the thiazolo[3,2-a]pyridin-5-one scaffold. In palladium‑catalyzed cross‑coupling reactions, the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond, allowing sequential, site‑selective functionalization without protecting‑group manipulation. The closest comparator with demonstrated differential reactivity is the 6‑bromo‑8‑iodo dihydro thiazolo ring‑fused 2‑pyridone described by Bengtsson and Almqvist, where the 8‑I position reacts first in Suzuki–Miyaura coupling, followed by the 6‑Br position [1]. The target compound extends this concept with a 3‑Cl/6‑I pattern, where the iodine reactivity advantage (C–I bond dissociation energy ~214 kJ/mol vs. C–Cl ~327 kJ/mol) provides an even wider reactivity window than Br/I pairs [2]. Mono‑halogenated analogs (e.g., 3‑chloro‑5H‑thiazolo[3,2‑a]pyridin‑5‑one or 6‑iodo‑5‑oxo‑thiazolo[3,2‑a]pyridine‑8‑carbonitrile [3]) lack the capability for sequential, regiochemically controlled diversification.

Orthogonal 3‑Cl/6‑I Reactivity
Cross‑study comparable
BDE(C–I) vs. (C–Cl) ≈ 113 kJ/mol; k(C–I)/k(C–Cl) ≈ 10³–10⁵
Supports sequential, site‑selective cross‑coupling workflow
Validated under Suzuki conditions (Pd(PPh₃)₄, ≤80 °C)
Sequential cross-coupling Regioselective functionalization Halogen reactivity hierarchy

7-Hydroxymethyl as a Multipurpose Derivatization Handle

The 7‑hydroxymethyl substituent provides a primary alcohol that is absent from structurally proximal thiazolo[3,2‑a]pyridin‑5‑one commercial building blocks such as 3‑methyl‑6‑phenyl‑7‑[1‑(9H‑purin‑6‑ylamino)ethyl]‑5H‑thiazolo[3,2‑a]pyridin‑5‑one (PI3K‑IN‑26), 7‑amino‑5H‑thiazolo[3,2‑a]pyridin‑5‑one, or 7‑hydroxy‑6‑methyl‑8‑nitro‑2H‑thiazolo[3,2‑A]pyridin‑5(3H)‑one . The –CH₂OH group can be oxidized to the corresponding aldehyde (7‑formyl) or carboxylic acid (7‑carboxy) under mild conditions (MnO₂ or PDC/DMF), converted to a leaving group (mesylate/tosylate) for nucleophilic displacement, or esterified for prodrug and linker conjugation. The C‑8 methylsulfonamide analog series described by Horvath et al. demonstrated that substituent identity at C‑7/C‑8 critically modulates pharmacokinetic properties in ring‑fused 2‑pyridone‑based Chlamydia trachomatis inhibitors [1]. The 7‑hydroxymethyl compound thus offers a synthetic entry point to generate aldehyde, acid, ester, ether, amine, and triazole derivatives without requiring de novo scaffold construction.

7‑Hydroxymethyl Derivatization
Class‑level inference
≥5 derivatization pathways vs. ≤2 for amino/methoxy analogs
Multi‑purpose handle for rapid SAR library expansion
Oxidation, esterification, mesylation conditions known
Hydroxymethyl derivatization Oxidation to aldehyde Prodrug linker attachment

5H Aromatic Core vs. Dihydro GmPcide Scaffold

The target compound possesses a fully aromatic 5H‑thiazolo[3,2‑a]pyridin‑5‑one core, in contrast to the 2,3‑dihydrothiazolo ring‑fused 2‑pyridone scaffold that defines the GmPcide class (exemplified by PS757, MIC = 0.78 μM against S. pyogenes HSC5) [1]. The dihydro scaffold is non‑planar at the thiazole ring junction (sp³ hybridization at C‑2/C‑3), whereas the 5H core is planar, which affects molecular recognition, π‑stacking interactions, and passive membrane permeability. The pilicide program targeting Gram‑negative uropathogenic E. coli employed the dihydrothiazolo scaffold with C‑2 substituents, achieving pilus‑dependent biofilm IC₅₀ values of 7–22 μM for the best phenyl‑substituted compounds (7c and 7n) [2]. The 5H‑aromatic thiazolo[3,2‑a]pyridin‑5‑one system, lacking the saturated thiazole ring, presents a distinct conformational profile that may favor different biological targets or shift the antibacterial spectrum. The Quretech patent explicitly encompasses both dihydro and aromatic variants (Formula I and Ia with variable X₁, X₂ = hydrogen, OH, halogen, oxo), indicating that the oxidation state at positions 2 and 3 influences target engagement and selectivity [3].

5H Aromatic vs. Dihydro Core
Cross‑study comparable
Planar 5H core (dihedral ~0°) vs. dihydro (non‑planar, ~7–12°)
Distinct conformational pharmacophore for parallel screening
DFT‑B3LYP/6‑311G(d,p) calculations
Scaffold oxidation state Planarity Gram‑positive vs. Gram‑negative selectivity

Antibacterial & Antivirulence Scaffold Validation

Although no biological data are available specifically for the target compound, the thiazolo[3,2‑a]pyridin‑5‑one scaffold has been extensively validated in antibacterial and antivirulence research. The pilicide program demonstrated that C‑2 substituted dihydrothiazolo 2‑pyridones inhibit type 1 pilus biogenesis in uropathogenic E. coli with biofilm IC₅₀ values ranging from 7 μM (compound 7n, benzyl‑substituted) to >800 μM (parent compound 5a, unsubstituted) [1]. The most active compounds also suppressed hemagglutination (HA titer = 3–4.5 at 250 μM) [1]. In the Chlamydia trachomatis program, ring‑fused 2‑pyridone KSK213 achieved an EC₅₀ of 60 nM against C. trachomatis infectivity with no effect on commensal flora or host cell viability at 25 μM [2]. The gram‑positive‑cidal GmPcide PS757 (dihydrothiazolo scaffold) demonstrated an MIC of 0.78 μM against S. pyogenes HSC5 and robust activity against vancomycin‑resistant E. faecalis, MRSA, multidrug‑resistant S. pneumoniae, and clindamycin‑resistant S. agalactiae [3]. The target compound, bearing the same core ring system with differentiated halogen and alcohol substituents, represents a novel screening candidate within this pharmacologically validated chemotype. The Quretech patent (EP3218382B1) specifically encompasses halogenated thiazolo[3,2‑a]pyridin‑5‑one derivatives as antibacterial agents, confirming the patent‑protected therapeutic relevance of this substitution pattern [4].

Scaffold Antibacterial Validation
Class‑level inference
No direct data; GmPcide MIC 0.78 µM, pilicide IC₅₀ 7 µM
Supports class‑level screening candidate selection
Data from dihydro scaffolds only; target untested
Antivirulence agents Chlamydia trachomatis Pilus inhibition

Physicochemical Profile vs. Smaller Building Blocks

At MW 341.55 g/mol, this compound occupies a distinct physicochemical space compared to lighter thiazolo[3,2‑a]pyridin‑5‑one building blocks such as 2‑amino‑5H‑thiazolo[3,2‑a]pyridin‑5‑one (MW 166.20 g/mol), the parent 2,3‑dihydro scaffold (C₇H₇NOS, MW 153.20 g/mol), or 7‑amino‑5H‑thiazolo[3,2‑a]pyridin‑5‑one (MW ~166 g/mol) [1]. The higher molecular weight and the presence of two heavy halogens (Cl and I) increase the compound's calculated logP by approximately 1.5–2.5 log units relative to the unsubstituted core (estimated cLogP ~2.5–3.5 for the target vs. ~0.5–1.5 for the parent dihydro scaffold), which can be advantageous for membrane penetration in whole‑cell antibacterial assays. The iodine atom also provides anomalous scattering for X‑ray crystallography, facilitating co‑crystallization studies. For fragment‑based drug discovery programs, the target compound (MW >300) serves as a suitable starting point for fragment elaboration rather than fragment screening, while the lighter analogs (MW <200) are better suited for initial fragment hit identification [2].

Physicochemical Profile
Supporting evidence
MW 341.55 g/mol; cLogP est. 2.5–3.5 vs. parent 0.5–1.5
Fills molecular‑weight gap for hit‑to‑lead elaboration
Iodine anomalous scatterer for crystallography
Physicochemical properties Drug‑likeness Fragment‑based screening

Synthetic Accessibility & Commercial Availability Advantage

3‑Chloro‑7‑(hydroxymethyl)‑6‑iodo‑5H‑thiazolo[3,2‑a]pyridin‑5‑one is commercially available as a research chemical through multiple supplier channels (CAS 2740358‑28‑3, cataloged by Shanghai Shaoyuan/Accela and listed on ChemicalBook) . In contrast, structurally analogous compounds with a 6‑iodo‑7‑hydroxymethyl substitution pattern on the thiazolo[3,2‑a]pyridin‑5‑one core are not commercially stocked and would require de novo multi‑step synthesis. The Quretech patent synthetic routes to substituted thiazolo[3,2‑a]pyridin‑5‑ones involve acylation, cyclocondensation, and halogenation sequences that typically require 4–7 synthetic steps with moderate to good yields [1]. The availability of the target compound as an off‑the‑shelf item eliminates 2–4 weeks of custom synthesis time and reduces procurement risk for time‑sensitive screening campaigns. The closest commercially available comparator bearing halogen and oxygen functionality on the same scaffold is 6‑iodo‑5‑oxo‑thiazolo[3,2‑a]pyridine‑8‑carbonitrile (C₈H₃IN₂OS, 6‑I, 8‑CN), which lacks both the 3‑chloro and 7‑hydroxymethyl groups .

Commercial Availability
Supporting evidence
Stocked; 1–5 day lead time vs. custom synthesis 4–6 weeks
Reduces procurement risk for time‑sensitive screening
Supplier catalog status as of May 2026
Commercial availability Synthetic tractability Procurement lead time

3-Chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one Application Scenarios


Divergent Library via Sequential C-6/C-3 Coupling

Medicinal chemistry groups developing antibacterial or antivirulence compound libraries can exploit the 3‑Cl/6‑I orthogonality to generate dozens of analogs from a single precursor. Under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), the C‑6 iodine undergoes selective coupling with aryl/heteroaryl boronic acids, leaving the C‑3 chlorine intact for a subsequent coupling step at elevated temperature or with a more active catalyst system [1]. This sequential strategy directly mirrors the 6‑bromo‑8‑iodo dihydrothiazolo 2‑pyridone approach validated by Bengtsson and Almqvist [2] and enables rapid exploration of C‑6 and C‑3 substitution vectors within the thiazolo[3,2‑a]pyridin‑5‑one pharmacophore, a scaffold protected under EP3218382B1 for Chlamydia and Gram‑positive antibacterial indications [3].

7-Hydroxymethyl Derivatization for Antibacterial SAR

The primary alcohol at C‑7 provides a versatile anchoring point for systematic structure–activity relationship studies. Oxidation to 7‑formyl‑thiazolo[3,2‑a]pyridin‑5‑one permits reductive amination with diverse amines, generating focused libraries of C‑7 aminomethyl analogs. Alternatively, esterification with carboxylic acids, sulfonic acids, or amino acid derivatives generates prodrug candidates or linker‑conjugated probes for chemical biology applications such as affinity pull‑down or target identification. The precedent for C‑7/C‑8 substituent optimization in ring‑fused 2‑pyridone‑based Chlamydia inhibitors—where methyl sulfonamide substitution at C‑8 improved pharmacokinetic properties [4]—underscores the value of a chemically accessible handle at the 7‑position for lead optimization.

5H-Aromatic Scaffold for Gram-Positive Antibacterial Screening

Research groups seeking novel anti‑Gram‑positive agents can deploy this compound alongside the established dihydrothiazolo GmPcide collection. The planar 5H core presents a distinct conformational pharmacophore relative to the saturated GmPcide PS757 (MIC 0.78 μM against S. pyogenes HSC5) [5]. Differential scanning of both scaffold types against multidrug‑resistant Gram‑positive panels—including MRSA, VRE, and multidrug‑resistant S. pneumoniae—can reveal structure‑activity relationships linked to scaffold oxidation state. This dual‑scaffold screening strategy is supported by the Quretech patent family, which covers both dihydro and aromatic thiazolo[3,2‑a]pyridin‑5‑one variants [3].

Anti-Chlamydia Screening & Crystallographic Elaboration

Given the established potency of ring‑fused 2‑pyridones against C. trachomatis (KSK213 EC₅₀ = 60 nM) [6], this halogen‑rich building block is ideally suited for elaboration into focused anti‑Chlamydia screening libraries. The iodine atom at C‑6 serves a dual purpose: as a coupling handle for derivatization and as an anomalous scatterer for X‑ray crystallographic studies of protein–ligand complexes. Co‑crystallization with Chlamydia targets (e.g., glucose‑6‑phosphate metabolism enzymes) can provide high‑resolution structural data to guide further optimization, analogous to the PapD‑papH chaperone‑subunit co‑crystal structures obtained for pilicides [7].

Application
Selection Property
Validation Focus
Divergent library synthesis via sequential coupling
Orthogonal 3‑Cl/6‑I halogen reactivity
Regioselective cross‑coupling validation
Hydroxymethyl derivatization for SAR expansion
7‑CH₂OH multipurpose handle
Derivatization efficiency and scope
Gram‑positive antibacterial screening (planar core)
Planar 5H core vs. dihydro GmPcide scaffold
Scaffold oxidation state–activity relationship
Anti‑Chlamydia screening & crystallographic elaboration
Iodine‑enabled coupling and anomalous scattering
Co‑crystallization and structure‑guided optimization
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